molecular formula C7H8N4 B7785262 1'-methyl-1H,1'H-3,4'-bipyrazole

1'-methyl-1H,1'H-3,4'-bipyrazole

Cat. No.: B7785262
M. Wt: 148.17 g/mol
InChI Key: DATHPLFBPBOGBN-UHFFFAOYSA-N
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Description

1’-Methyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound characterized by the presence of two pyrazole rings connected via a carbon-carbon bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-methyl-1H,1’H-3,4’-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or their equivalents, followed by cyclization to form the pyrazole rings . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of 1’-methyl-1H,1’H-3,4’-bipyrazole may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-Methyl-1H,1’H-3,4’-bipyrazole has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1’-methyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole rings .

Comparison with Similar Compounds

Uniqueness: 1’-Methyl-1H,1’H-3,4’-bipyrazole stands out due to its unique structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-(1H-pyrazol-5-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-5-6(4-9-11)7-2-3-8-10-7/h2-5H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATHPLFBPBOGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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